(3Z)-1-benzofuran-3(2H)-one oxime
Description
Contextualization of Benzofuranone Derivatives as Key Heterocyclic Scaffolds in Organic Synthesis
Benzofuranone derivatives are heterocyclic compounds characterized by a fused benzene (B151609) and furanone ring system. This scaffold is a fundamental structural unit found in a wide array of biologically active natural products and synthetic compounds. rsc.orgnih.govnih.gov The inherent versatility and unique physicochemical properties of the benzofuranone core make it a valuable building block in medicinal chemistry and drug development. rsc.orgnih.gov
Researchers have successfully synthesized numerous benzofuranone-containing molecules with a broad spectrum of pharmacological activities. semanticscholar.org These include potential applications as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. rsc.orgnih.govresearchgate.net The ability to readily modify the benzofuranone skeleton allows chemists to fine-tune the biological activity and properties of the resulting compounds, making it a privileged scaffold in the design of new therapeutic agents. nih.govsemanticscholar.orgmdpi.com For instance, certain benzofuranone derivatives have shown promise as potent anti-tumor agents against various human cancer cell lines. semanticscholar.org
The development of new synthetic methodologies to construct and functionalize the benzofuranone ring system remains an active area of research. rmit.edu.vnoregonstate.eduorganic-chemistry.org These efforts are crucial for accessing novel and structurally diverse derivatives with improved biological profiles.
Significance of the Oxime Functional Group in Modern Organic Chemistry
The oxime functional group, with its C=N-OH moiety, is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.comnumberanalytics.com Oximes are readily prepared from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). testbook.com They serve as crucial intermediates in a multitude of chemical transformations, allowing for the synthesis of a wide range of nitrogen-containing compounds such as amines, nitriles, and various heterocycles. numberanalytics.comtestbook.com
The unique reactivity of the oxime group is central to its importance. The N-O bond in oximes can undergo fragmentation under appropriate conditions, leading to the formation of iminyl radicals. rsc.orgnsf.gov These reactive intermediates are valuable in constructing complex molecular architectures, including nitrogen-containing heterocycles and amino alcohols. nsf.gov Furthermore, the oxime group can participate in various cycloaddition reactions, providing access to diverse ring systems. nsf.gov
Beyond their role as synthetic intermediates, oximes and their derivatives have found applications in materials science and as ligands in coordination chemistry. numberanalytics.comrsc.org The ability of the oxime group to coordinate with metal ions has been exploited in the development of catalysts and functional materials. rsc.org The dual nature of the oxime, possessing both a basic nitrogen atom and an acidic hydroxyl group, contributes to its amphoteric behavior and diverse reactivity. rsc.org
Overview of (3Z)-1-Benzofuran-3(2H)-one Oxime as a Specific Research Target
This compound, as a specific molecule, has been a subject of interest in synthetic chemistry, particularly in the context of preparing more complex molecules. Research has explored its synthesis and reactivity, often as an intermediate in multi-step synthetic sequences. For example, derivatives of benzofuran-3(2H)-one oxime have been utilized in the synthesis of other compounds, such as in the preparation of fluoxastrobin, a fungicide. epo.orggoogle.com
The synthesis of this compound itself can be achieved through the reaction of the corresponding benzofuran-3(2H)-one with hydroxylamine. nih.gov The stereochemistry of the oxime, designated as (Z), is an important aspect of its structure and can influence its subsequent reactivity. The investigation into the reactions of this specific oxime and its derivatives contributes to the broader understanding of the chemistry of both benzofuranones and oximes, paving the way for the development of new synthetic methods and the discovery of novel bioactive compounds.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Average Mass ( g/mol ) | Monoisotopic Mass ( g/mol ) |
| 6-Methyl-1-benzofuran-3(2H)-one | C9H8O2 | 148.161 | 148.052429 |
| (3Z)-6-Methoxy-1-benzofuran-3(2H)-one O-(2-chloroacetyl)oxime | C11H10ClNO4 | 271.65 | 271.02983 |
| (Z)-(5-Bromo-1-benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl)methanone oxime | C20H18BrNO2 | 399.27 | 399.05209 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-(1-benzofuran-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9-7-5-11-8-4-2-1-3-6(7)8/h1-4,10H,5H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYKMUEDAJYAZ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\O)/C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Strategies for 3z 1 Benzofuran 3 2h One Oxime and Its Derivatives
Precursor Synthesis Routes to the Benzofuranone Core
The formation of the benzofuranone scaffold is a critical step, and several methodologies have been established to this end. These can be broadly categorized into cyclization reactions and the utilization of pre-functionalized precursors like benzofuran-2,3-dione (B1329812).
Cyclization reactions are a cornerstone in the synthesis of the benzofuranone core, with various catalysts and conditions employed to promote the intramolecular ring closure. sioc-journal.cn
Acid-catalyzed cyclization is a common strategy for forming the benzofuranone ring system. wuxiapptec.com For instance, polyphosphoric acid (PPA) can be used to catalyze the cyclization of acetal (B89532) precursors. wuxiapptec.com The mechanism involves initial protonation of the acetal under acidic conditions, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack from the phenyl ring leads to the cyclized product. wuxiapptec.com Another approach involves the use of trifluoroacetic acid (TFA) as a catalyst in a one-pot synthesis of benzofuran (B130515) derivatives from 2-hydroxy-1,4-diones, which proceeds through a cyclization/oxidative aromatization cascade. rsc.org
| Catalyst | Substrate Type | Key Features |
| Polyphosphoric Acid (PPA) | Acetal | Forms an oxonium ion intermediate. wuxiapptec.com |
| Trifluoroacetic Acid (TFA) | 2-Hydroxy-1,4-dione | One-pot cyclization/oxidative aromatization. rsc.org |
Intramolecular heterocyclization provides a direct route to the benzofuranone core. One such method involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this approach, the acetylene (B1199291) group serves a dual purpose: it activates the substrate for nucleophilic aromatic substitution and provides the carbon framework for the new heterocyclic ring. This method allows for the formation of the Ar-X-N/O-C1 bond sequence in a single step and can be performed in water or DMSO. rsc.org
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for producing benzofuran-3(2H)-ones. nih.govresearchgate.netsemanticscholar.org This technique has been shown to provide the desired products in moderate yields (43% to 58%) with significantly reduced reaction times. nih.govresearchgate.net The process typically involves the cyclization of suitable precursors, such as substituted benzoates, under microwave irradiation. nih.govresearchgate.net Optimization of reaction conditions, including temperature, time, and the choice of base and solvent, is crucial for maximizing the yield. researchgate.net For example, using potassium phosphate (B84403) (K₃PO₄) as the base in a mixture of methanol and DMF at 150°C for 30 minutes has been found to be effective. researchgate.net
| Parameter | Optimized Condition | Resulting Yield |
| Temperature | 150 °C researchgate.net | 43% researchgate.net |
| Time | 30 minutes researchgate.net | 43% researchgate.net |
| Base | K₃PO₄ (0.75 equiv.) researchgate.net | 43% researchgate.net |
| Solvent | CH₃OH/DMF researchgate.net | 43% researchgate.net |
Transition metal catalysts, particularly copper, play a significant role in the synthesis of benzofuranone derivatives. nih.gov Copper-catalyzed methods often involve the cyclization of precursors like chalcones. For instance, chalcones synthesized from aromatic aldehydes and substituted acetophenones can undergo copper bromide-promoted cyclization to yield 2-benzylidene-1-benzofuran-3-ones. nih.gov Palladium catalysis is also employed in annulation reactions to create polycyclic dihydrobenzofurans from alkenyl ethers and alkynyl oxime ethers. rsc.org Furthermore, rhodium-mediated one-pot synthesis of benzofuran-3(2H)-ones has been achieved by reacting aliphatic alcohols with salicylaldehydes and cyclopropanols. nih.gov
| Metal Catalyst | Precursor Type | Key Features |
| Copper Bromide | Chalcones | Cyclization to 2-benzylidene-1-benzofuran-3-ones. nih.gov |
| Palladium(II) Acetate (B1210297) | Alkenyl ethers, Alkynyl oxime ethers | Annulation reaction for polycyclic dihydrobenzofurans. rsc.org |
| Rhodium Complex | Aliphatic alcohols, Salicylaldehydes, Cyclopropanols | One-pot synthesis of benzofuran-3(2H)-ones. nih.gov |
Benzofuran-2,3-dione is a versatile precursor for synthesizing various compounds, including the target oxime. hanyang.ac.kr It can be prepared through intramolecular Friedel-Crafts acylation of substituted phenols. hanyang.ac.kr Once formed, benzofuran-2,3-dione can be converted to (3Z)-1-benzofuran-3(2H)-one oxime. A common route involves the reaction of benzofuran-3(2H)-one with O-methylhydroxylamine to produce the O-methyl oxime, which is then oxidized. google.com For example, reacting benzofuran-3(2H)-one O-methyl oxime with an alkyl nitrite (B80452) like n-butyl nitrite or tert-butyl nitrite can selectively yield (2Z,3Z)-2,3-benzofuran-dione O3-methyl dioxime. epo.org This intermediate is then further reacted to obtain the final product.
Cyclization Reactions for Benzofuranone Formation
Formation of the Oxime Moiety
The introduction of the oxime functional group is a critical step in the synthesis of this compound. This is typically achieved through the reaction of the corresponding ketone with hydroxylamine (B1172632) or its derivatives.
Oximation of Ketones/Aldehydes with Hydroxylamine
The classical method for preparing oximes involves the condensation of an aldehyde or a ketone with hydroxylamine, often in the form of hydroxylamine hydrochloride. nih.govbyjus.comwikipedia.org This reaction, which produces the oxime and a molecule of water, is typically conducted in a weakly acidic medium. byjus.com The reaction of a ketone with hydroxylamine leads to the formation of a ketoxime. wikipedia.org For instance, benzofuran-3(2H)-one can be treated with O-methylhydroxylamine and sodium acetate to afford benzofuran-3(2H)-one O-methyl oxime. google.com
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone or aldehyde. quora.com A series of proton transfers then facilitates the elimination of a water molecule to form the C=N double bond of the oxime. quora.com
Improvements in Oxime Synthesis Yields and By-product Reduction
Several modifications to the classical oximation procedure have been developed to enhance yields and minimize the formation of by-products. nih.gov The use of an excess of hydroxylamine can help to drive the reaction to completion. nih.gov Furthermore, employing an aqueous solution of hydroxylamine can be advantageous as it often does not require a base and can lead to shorter reaction times. nih.gov
Solvent-free methods have also proven to be highly efficient. For example, the oximation of aldehydes and ketones using hydroxylamine hydrochloride under microwave irradiation in the absence of a solvent has been reported to give high yields in very short reaction times. nih.gov The use of solid supports or catalysts, such as silica (B1680970) gel, zinc oxide, or potassium carbonate in methanol, has also been shown to improve reaction efficiency and product yields, with some methods reporting yields between 80% and 98%. nih.govresearchgate.net Phase transfer catalysts, like 2-ethylhexanoic acid, have been employed to facilitate the reaction between water-insoluble carbonyl compounds and aqueous hydroxylamine, leading to improved processes for oxime synthesis. google.com
| Catalyst/Condition | Substrate | Yield (%) | Reference |
| Microwave (solvent-free) | Aldehydes/Ketones | >76 | nih.gov |
| Zinc Oxide (solvent-free) | Aldehydes/Ketones | 80-98 | nih.gov |
| Potassium Carbonate/Methanol | Aldehydes/Ketones | 80-96 | researchgate.net |
| 2-Ethylhexanoic Acid | Water-insoluble Carbonyls | Improved | google.com |
Stereoselective O-Alkylation of Oximes
The O-alkylation of oximes introduces a substituent onto the oxygen atom of the oxime moiety and can be performed stereoselectively. Traditional methods involve the alkylation of oxime salts with alkyl halides. tandfonline.com More recent approaches utilize phase transfer catalysis (PTC) systems, which simplify the reaction procedure. tandfonline.com For instance, the use of 10% aqueous NaOH with a phase transfer catalyst or solid K₂CO₃ with a crown ether can facilitate the O-alkylation. tandfonline.com
Enantio- and chemoselective iridium-catalyzed O-allylation of oximes has been described, providing a method for producing enantioenriched oxime ethers. semanticscholar.orgresearchgate.net This method can be divergent, leading to either N- or O-allylation depending on the reaction conditions. semanticscholar.org The choice of metal catalyst is crucial; palladium-catalyzed allylic substitution of hydroxylamines typically yields linear products, while iridium catalysts favor the formation of branched hydroxylamines. organic-chemistry.org
| Catalyst System | Reactants | Product | Stereoselectivity | Reference |
| [Ir(cod)Cl]₂ / Ligand | Oxime, Allylic Alcohol | O-Allylated Oxime Ether | High ee | semanticscholar.org |
| Pd Catalyst | Hydroxylamine, Allylic Carbonate | Linear O-Allyl Hydroxylamine | - | organic-chemistry.org |
| Ir Catalyst | Hydroxylamine, Allylic Carbonate | Branched O-Allyl Hydroxylamine | - | organic-chemistry.org |
Electrosynthesis of Oximes and Related Compounds
Electrosynthesis is emerging as a green and efficient alternative for the production of oximes. bohrium.com This method can involve the one-pot synthesis of oximes from nitrates and carbonyl compounds under ambient conditions. rsc.orgnih.gov For example, using a Zn-based catalyst, various aldehydes and ketones have been efficiently converted to their corresponding oximes with yields and selectivity often exceeding 90%. rsc.org This process represents a sustainable strategy for nitrogen resource recycling and C-N bond formation. rsc.org
In one reported system, a Zn-Cu alloy catalyst was used to drive the electrochemical reduction of nitrate (B79036) to a hydroxylamine intermediate, which then chemically reacts with a ketone present in the electrolyte to produce the oxime. nih.govacs.org This method achieved a 97% yield for cyclohexanone (B45756) oxime. nih.govacs.org The electrosynthesis of oximes highlights the potential for producing value-added organonitrogen compounds through electrochemical nitrate reduction. bohrium.comacs.org
Tandem and Cascade Reactions Incorporating Benzofuranone Oximes
Tandem and cascade reactions offer an efficient pathway to complex molecular architectures by combining multiple bond-forming events in a single pot. Benzofuranone and oxime moieties have been incorporated into such reaction sequences to construct diverse heterocyclic systems.
For example, a copper-catalyzed cascade reaction involving the deconstructive insertion of oximes into coumarins has been developed to synthesize dihydrobenzofuran-fused pyridones. nih.gov In this process, a Cu-assisted oxime-Cu-iminyl radical is generated, which undergoes radical addition and subsequent intramolecular cyclization. nih.gov
Palladium-catalyzed cascade reactions have also been employed. A sequential process involving Pd(0)-catalyzed deallylation followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols has been used to synthesize 2-benzofuran-2-ylacetamides. nih.gov Another example is the Pd-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers to produce polycyclic dihydrobenzofurans. nih.gov
Furthermore, aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, are valuable precursors in cascade reactions for the synthesis of spiro benzofuranone structures through various cycloaddition and annulation reactions. researchgate.netrsc.org Organocatalyzed cascade reactions of benzolactone-derived olefins have been utilized to create complex spiro-tetrahydroquinoline-spirobenzolactone hybrids with high diastereo- and enantioselectivities. oaes.cc
| Reaction Type | Reactants | Product | Catalyst | Reference |
| Deconstructive Insertion/Cyclization | Coumarins, Oximes | Dihydrobenzofuran-fused Pyridones | CuBr | nih.gov |
| Deallylation/Aminocarbonylative Heterocyclization | 1-(2-Allyloxyaryl)-2-yn-1-ols, Amines, CO | 2-Benzofuran-2-ylacetamides | PdI₂/PPh₃/KI | nih.gov |
| Annulation | Alkenyl Ethers, Alkynyl Oxime Ethers | Polycyclic Dihydrobenzofurans | Pd(OAc)₂/CuCl₂ | nih.gov |
| Michael/Mannich Cascade | Aurones, N-2,2,2-trifluoroethylisatin ketimines | Chiral Spiro[benzofuran-pyrrolidine] | Chiral dinuclear zinc | rsc.org |
Multi-component Reactions for Polyheterocyclic Compounds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the synthesis of related benzofuran derivatives often employs MCRs. For instance, the reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones in the presence of cesium carbonate provides a rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives. researchgate.net This highlights the potential for developing novel MCRs that could incorporate an oxime functionality or a precursor that can be readily converted to an oxime.
Cu-Catalyzed Cascade Cycloaddition and Annulation Strategies
Copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzofurans and their derivatives. These methods often involve cascade processes that form multiple bonds in a single step, leading to increased efficiency. An efficient one-pot strategy for the synthesis of 2-arylbenzofuran derivatives has been achieved using a Cu-catalyzed tandem Sonogashira coupling-cyclization methodology. researchgate.net Another example is a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines, which proceeds through C-O bond cleavage and C=O/C-N bond formation to yield α-ketoamides. nih.gov This suggests the possibility of adapting copper catalysis for the synthesis of this compound derivatives, potentially through a tandem reaction involving a suitable oxime-containing precursor. Furthermore, a redox-neutral Cu-catalyzed two-component vicinal diamination of oxime ester-tethered unactivated alkenes has been developed for the synthesis of pyrrolines, demonstrating the utility of copper catalysis in reactions involving oxime esters. acs.org
Oxime Ethers as Versatile Precursors in Cyclization and Cross-Coupling
Oxime ethers are highly versatile precursors in organic synthesis, participating in a wide range of cyclization and cross-coupling reactions. rsc.org Their utility extends to the synthesis of various heterocyclic compounds. For example, a palladium-catalyzed dearomative arylation/oxidation reaction of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oximes with iodobenzenes has been developed to synthesize (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones. nih.gov This reaction demonstrates the ability of the oxime ether group to direct and participate in complex transformations leading to functionalized benzofuranone cores. Additionally, the cyclization of ortho-aryl or ortho-alkenyl arylketone oxime ethers can be promoted using TEMPO as a hydrogen atom transfer catalyst to form phenanthridine (B189435) and isoquinoline (B145761) derivatives, showcasing the potential for radical-mediated cyclizations involving oxime ethers. acs.org
Derivatization Strategies on the this compound Skeleton
Functionalization of the Benzofuranone Ring System
The benzofuranone ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. Nickel-catalyzed reductive electrophilic ring-opening of benzofurans with alkyl halides provides a method for dearomatization and the formation of (E)-o-alkenylphenols. chinesechemsoc.orgchinesechemsoc.org While this reaction breaks the benzofuran ring, it demonstrates a strategy for manipulating the core structure. More direct functionalization strategies often involve the use of substituted phenols as starting materials to introduce substituents onto the benzene (B151609) portion of the benzofuran scaffold before or during the cyclization step. researchgate.net For instance, microwave-assisted synthesis of benzofuran-3(2H)-ones has been investigated, which allows for the use of various substituted benzoate (B1203000) substrates, leading to functionalized benzofuranone products. nih.gov
Modifications at the Oxime Nitrogen and Oxygen Atoms
The oxime functionality itself provides a handle for further derivatization at both the nitrogen and oxygen atoms. The oxygen atom of the oxime can be alkylated or acylated to form oxime ethers and esters, respectively. These modifications can influence the reactivity of the molecule and are key in various synthetic strategies. For example, O-methyl oximes are used as precursors in the synthesis of more complex derivatives. google.comgoogle.comgoogle.com The reaction of benzofuran-3(2H)-one O-methyl oxime with an alkyl nitrite can lead to the formation of (3E)- or (3Z)-2,3-benzofuran-dione O³-methyl dioximes, depending on the reaction conditions. google.com Furthermore, the synthesis of (3Z)-6-methoxy-1-benzofuran-3(2H)-one O-(2-chloroacetyl)oxime demonstrates the introduction of a reactive chloroacetyl group on the oxime oxygen, providing a site for further chemical modification. sigmaaldrich.com
Detailed Research Findings
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzofuran-3(2H)-one | O-methylhydroxylamine, Sodium acetate, Methanol | (3Z)-1-Benzofuran-3(2H)-one O-methyl oxime | 75-83 | google.com |
| Benzofuran-3(2H)-one O-methyl oxime | n-butyl nitrite or t-butyl nitrite, metal alkoxide | (2Z,3Z)-2,3-benzofuran-dione O³-methyl dioxime | Not specified | google.comgoogle.com |
| Benzofuran-3(2H)-one O-methyl oxime | tert-butyl nitrate, Hydrochloric acid | (3E)-benzofuran-2,3-dione O³-methyl dioxime | Not specified | google.com |
| (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oxime | Iodobenzene, Palladium catalyst | (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-one | Not specified | nih.gov |
| Benzofuran-3(2H)-ones | Amines, Copper iodide | α-ketoamides | Not specified | nih.gov |
Structural Characterization and Isomerism of 3z 1 Benzofuran 3 2h One Oxime
Geometrical Isomerism of the Oxime Functionality
The presence of a carbon-nitrogen double bond (C=N) in the oxime functional group of (3Z)-1-benzofuran-3(2H)-one oxime gives rise to geometrical isomerism. dalalinstitute.com This type of stereoisomerism is a result of restricted rotation around the double bond, leading to different spatial arrangements of the substituents.
(Z) and (E) Diastereoisomers
Oximes can exist as two distinct geometric isomers, designated as (Z) and (E). researchgate.net This nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond. wikipedia.orgaskfilo.com For this compound, the designation "(3Z)" indicates that the higher priority groups on the carbon and nitrogen atoms of the oxime are on the same side (zusammen) of the double bond. The corresponding (E) isomer, where the higher priority groups are on opposite sides (entgegen), is also a possible stereoisomer.
Syn/Anti Nomenclature and Cahn-Ingold-Prelog (CIP) Priority Rules for Oximes
Historically, the terms syn and anti were used to describe the stereochemistry of oximes. This nomenclature is based on the relative position of the hydroxyl group (-OH) to a specific substituent on the carbon atom. askfilo.com However, the IUPAC-preferred method for unambiguous assignment is the Cahn-Ingold-Prelog (CIP) priority system. qmul.ac.uk
To assign the (E) or (Z) configuration to an oxime, the following steps are taken:
Identify the substituents: The two substituents on the carbon atom and the two on the nitrogen atom of the C=N double bond are identified. In this compound, the carbon is attached to the benzofuran (B130515) ring system and a hydrogen atom, while the nitrogen is attached to a hydroxyl group and has a lone pair of electrons.
Assign priorities: Using the CIP rules, priorities are assigned to the substituents on both the carbon and nitrogen atoms based on atomic number. wikipedia.orgvanderbilt.edu For the carbon atom, the benzofuran ring system has a higher priority than the hydrogen atom. For the nitrogen atom, the hydroxyl group has a higher priority than the lone pair.
Determine the configuration: If the higher-priority groups on the carbon and nitrogen are on the same side of the double bond, the isomer is designated as (Z). If they are on opposite sides, it is designated as (E). askfilo.comqmul.ac.uk
Factors Influencing Z/E Isomer Stability
The relative stability of the (Z) and (E) isomers of an oxime can be influenced by several factors, including thermal conditions and solvation effects.
Thermal Effects: The interconversion between (Z) and (E) isomers can sometimes be achieved through heating. The position of the equilibrium at a given temperature is dependent on the relative thermodynamic stabilities of the two isomers. researchgate.net Generally, the isomer with less steric hindrance between bulky substituents is more stable. umich.edu
Solvation Effects: The solvent can play a significant role in determining the preferred isomeric form. For instance, in a DMSO solution, the formation of a strong hydrogen bond between the oxime's hydroxyl group and the solvent's oxygen atom can stabilize the (E)-isomer. mdpi.com This is because such a bond may be sterically hindered in the (Z)-isomer. mdpi.com The stability of oximes is also influenced by the pH of the solution, with hydrolysis being faster under acidic conditions. nih.gov
Constitutional Isomerism (Tautomerism) in Oximes
Oximes can exhibit constitutional isomerism, specifically tautomerism. numberanalytics.com Tautomers are isomers that readily interconvert through the migration of a proton. This compound can potentially exist in equilibrium with its tautomeric forms, such as a nitrone. csic.esrsc.org This oxime-nitrone tautomerism has been a subject of study, with research suggesting that the isomerization may occur via a bimolecular process. csic.esrsc.org While one tautomer may be more predominant in the solid state, the equilibrium can shift in solution. rsc.org For example, some related compounds exist as the keto-enamine tautomer in the solid phase but favor the oxime tautomer in solution. rsc.org
Experimental Methods for Stereochemical Assignment
The definitive assignment of the stereochemistry of oxime isomers relies on various experimental techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is widely used to differentiate between (Z) and (E) oxime isomers. nih.govcdnsciencepub.com The chemical shifts of the atoms in the vicinity of the C=N double bond are sensitive to the stereochemistry.
¹H NMR: The chemical shift of the proton of the hydroxyl group can be indicative of the isomer. cdnsciencepub.com
¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbon of the C=N bond and the adjacent carbons, are often different for the (Z) and (E) isomers. researchgate.netrsc.org For example, in some oximes, the carbon atom cis to the hydroxyl group is more shielded (appears at a lower chemical shift) compared to the trans carbon, a phenomenon attributed to sterically induced polarization. cdnsciencepub.com
2D NMR Techniques: Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of all proton and carbon signals in the molecule, further confirming the stereochemical configuration. nih.gov
X-ray Crystallography for Solid-State Isomer Analysis
No published single-crystal X-ray diffraction studies for this compound were found. Such an analysis would be crucial for unequivocally determining its three-dimensional molecular structure in the solid state. Key information that would be obtained from this technique includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice.
Space Group: The symmetry elements present within the crystal.
Atomic Coordinates: The precise position of each atom in the asymmetric unit.
Bond Lengths and Angles: Confirmation of the covalent geometry and stereochemistry, definitively proving the (Z)-configuration of the oxime group.
Intermolecular Interactions: Identification of hydrogen bonding or other non-covalent interactions that stabilize the crystal packing.
Without this experimental data, a definitive analysis of the solid-state isomeric form and packing arrangement remains unconfirmed.
Differential Scanning Calorimetry (DSC) for Isomer Stability Studies
No specific Differential Scanning Calorimetry (DSC) data for this compound is available in the surveyed literature. DSC is a thermoanalytical technique used to study the thermal properties of a material as it is heated or cooled. For this compound, DSC analysis would provide valuable insights into:
Melting Point and Enthalpy of Fusion: To determine the purity and the energy required to melt the solid.
Polymorphism: The existence of different crystalline forms, which would appear as distinct thermal events.
Isomeric Stability: By comparing the thermal profiles of the (Z)-isomer with its potential (E)-isomer, their relative stabilities could be inferred. A lower melting point often corresponds to a less stable isomer.
Thermal Decomposition: The temperature at which the compound begins to degrade.
In the absence of experimental DSC curves or data, a quantitative assessment of the thermal stability and potential phase transitions of this compound cannot be provided.
Chemical Reactivity and Mechanistic Investigations of 3z 1 Benzofuran 3 2h One Oxime
Reactions of the Benzofuranone Moiety
The benzofuranone portion of the molecule is susceptible to a variety of reactions, including ring-opening, oxidation, reduction, and substitution, which alter its fundamental structure.
Ring-Opening Reactions (e.g., Reductive, Electrophilic C-O Bond Cleavage)
The benzofuran (B130515) ring system, typically challenging to open due to its aromatic stability, can undergo reductive electrophilic ring-opening reactions. chinesechemsoc.org A notable method involves nickel-catalyzed reductive ring-opening, which cleaves the endocyclic carbon-oxygen bond. chinesechemsoc.orgchinesechemsoc.org This process allows for the transformation of benzofurans into valuable (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.org
The reaction typically employs a nickel catalyst, such as NiCl₂(dppe), with zinc powder as the reductant. chinesechemsoc.org This strategy represents a significant advancement over traditional nucleophilic ring-opening methods, which often require harsh conditions and highly reactive organometallic reagents. chinesechemsoc.org The reductive electrophilic pathway enables the use of readily available alkyl halides as coupling partners under milder conditions. chinesechemsoc.org The reaction has been shown to be scalable and tolerates a variety of functional groups on the benzofuran core. chinesechemsoc.org
Table 1: Nickel-Catalyzed Reductive Ring-Opening of Benzofurans with Cyclohexyl Iodide
| Entry | Catalyst Loading (mol %) | Reductant | Additive | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|---|
| 1 | 10 | Zn | - | 100 | 24 | 51 | >98:2 |
| 2 | 1 | Zn | MgBr₂ | 100 | 48 | 73 | >98:2 |
| 3 | 10 | Mn | MgBr₂ | 100 | 24 | 0 | - |
Data sourced from a study on nickel-catalyzed ring-opening reactions. chinesechemsoc.org
Oxidation and Reduction of the Benzofuranone Ring
The benzofuranone ring can be subjected to oxidation at various positions. For instance, the oxidation of 3-methylbenzofuran (B1293835) with hydrogen peroxide, catalyzed by manganese(III) porphyrins, selectively yields 3-methylbenzofuran-2(3H)-one. mdpi.com The proposed mechanism involves the initial epoxidation of the furan (B31954) ring's double bond, followed by an internal rearrangement of the resulting oxirane ring to the more stable keto form of the benzofuranone. mdpi.com
Furthermore, the C2 position of the benzofuran-3(2H)-one core, which is a methylene (B1212753) group, can be oxidized. A derivative, benzofuran-3(2H)-one O-methyl oxime, can be oxidized with reagents like tert-butyl nitrite (B80452) to introduce a second oxime group at the C2 position, forming (2Z,3Z)-2,3-benzofurandione O³-methyl dioxime. google.comgoogle.com This reaction effectively converts the methylene group into a carbonyl-like group, demonstrating the susceptibility of the C2 position to oxidation. google.com
Substitution Reactions on the Benzofuranone Core
Methods for the regioselective synthesis of substituted benzofuran-3(2H)-ones allow for the introduction of functional groups at specific positions on the aromatic ring. nih.govnsf.gov One such strategy involves the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes, which, after a sequence of cycloaddition and rearrangement, cyclize to form benzofuranones with a programmable substitution pattern. nsf.gov
Substitution can also be achieved directly on the heterocyclic portion of the molecule. The C2 position is particularly reactive. N-Heterocyclic carbenes have been used to catalyze intramolecular nucleophilic substitution reactions to yield substituted benzofuranones. organic-chemistry.org Additionally, rhodium/cobalt relay catalysis can achieve C-H functionalization and annulation of N-aryloxyacetamides to build benzofuran-3(2H)-one scaffolds with quaternary centers at the C2 position. organic-chemistry.org
Reactivity of the Oxime Functional Group
The oxime group imparts a unique set of reactive properties to the molecule, most notably through the formation of radical species.
Generation and Reactivity of Oxime (Iminoxyl) Radicals
Oximes are well-established precursors to iminoxyl radicals (also called oxime radicals), which are N-oxyl radicals characterized by an N-O• fragment connected to the carbon framework by a double bond (C=N-O•). nih.govbeilstein-journals.org This structure distinguishes them from other N-oxyl radicals that feature single C-N bonds. beilstein-journals.org These radicals can be generated from their parent oximes through oxidation by various reagents. beilstein-journals.orgnih.gov
The reactivity of these radicals is influenced by the O-H bond dissociation enthalpy (BDE) of the parent oxime; this value affects both the ease of radical generation and the subsequent oxidative properties of the radical itself. beilstein-journals.orgnih.gov Once formed, iminoxyl radicals can participate in a range of intermolecular reactions, such as cross-dehydrogenative C-O coupling with 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov
Intramolecular Cyclization Reactions
A significant area of iminoxyl radical chemistry involves intramolecular reactions. nih.govbeilstein-journals.org These reactions are a powerful tool in synthesis and are generally classified into two main types:
Cyclizations involving C-H bond cleavage: The generated radical can abstract a hydrogen atom from a suitable C-H bond within the same molecule, leading to a new carbon-centered radical that subsequently cyclizes.
Cyclizations involving a double C=C bond: The iminoxyl radical can add to a suitably positioned internal carbon-carbon double bond, initiating a cyclization cascade. nih.govbeilstein-journals.org
While the broad synthetic potential of iminoxyl radicals was not fully appreciated for many years, recent decades have seen the discovery of numerous selective oxidative cyclization, functionalization, and coupling reactions mediated by these species. nih.gov These intramolecular cyclization pathways offer efficient routes to complex heterocyclic structures.
Proposed Reaction Mechanisms
Radical mechanisms are increasingly recognized in the transformations of oximes and their parent heterocyclic systems. For instance, iminyl radicals are key intermediates in various synthetic pathways. acs.org These radicals can be generated from oxime derivatives and participate in subsequent reactions like cyclizations or couplings. The involvement of radical intermediates is often verified through experiments using radical traps like TEMPO, which suppress product formation. acs.org
In the context of the benzofuranone core, palladium-catalyzed aerobic oxidative reactions have been shown to proceed via radical-radical cross-coupling. nih.gov A Pd(II)-µ-hydroxo complex can facilitate the formation of benzofuranone radicals, which then dimerize. nih.gov Similarly, the use of TEMPO as a direct hydrogen atom transfer (HAT) catalyst can promote the cyclization of ortho-aryl ketone oxime ethers, a process that inherently involves radical intermediates. acs.org
Metal catalysis plays a crucial role in many reactions involving the benzofuranone scaffold. The proposed mechanisms often involve intricate catalytic cycles.
Nickel-Catalyzed Reactions: In the reductive ring-opening of benzofurans, a proposed catalytic cycle involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a reducing agent like zinc metal. chinesechemsoc.org This Ni(0) complex then undergoes oxidative addition to an alkyl halide. The resulting organonickel species coordinates to the benzofuran ring, leading to an endocyclic C-O bond cleavage and ultimately furnishing the ring-opened product. chinesechemsoc.orgchinesechemsoc.org
Rhodium/Palladium Relay Catalysis: In the one-pot asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones, a dual catalytic cycle is proposed. organic-chemistry.orgacs.orgscholaris.ca The first cycle involves a rhodium-catalyzed enantioselective 1,2-addition of an arylboronic acid to a precursor. The second, subsequent cycle features a palladium-catalyzed intramolecular C-O coupling reaction (a Buchwald-Hartwig type amination analogue) that forms the furanone ring of the final product. organic-chemistry.orgacs.org
Organocatalytic Beckmann Rearrangement: Beyond metal catalysis, organocatalysts can also facilitate rearrangements. For the Beckmann rearrangement, a catalytic cycle using cyanuric chloride and a co-catalyst like zinc chloride has been proposed. wikipedia.orgnih.gov In this cycle, cyanuric chloride activates the oxime's hydroxyl group through a nucleophilic aromatic substitution. The rearrangement occurs, and the product is displaced by a new molecule of the oxime reactant via an intermediate Meisenheimer complex, thus regenerating the catalytic species. wikipedia.org
Intermediates and Transition States
The mechanistic pathways of reactions involving (3Z)-1-benzofuran-3(2H)-one oxime and its derivatives are often elucidated through the characterization of transient intermediates and the computational modeling of transition states. While direct studies on the parent oxime are limited, investigations into related benzofuranone and oxime ester reactions provide significant insight into the plausible reactive species.
In transformations involving oxime esters derived from aryl ketones, a common mechanistic step is the insertion of a metal catalyst, such as palladium(0), into the N-O bond. This generates a key iminyl-palladium(II) intermediate. This species can then isomerize and undergo processes like β-aryl elimination to produce an aryl palladium species and a nitrile, which then proceed in subsequent catalytic cycles. nih.gov For example, in the palladium-catalyzed multi-carbon homologation of aryl ketones, an initial Pd(0) insertion into the oxime ester's N-O bond forms an intermediate that leads to the generation of an Ar-Pd species, a crucial player in the subsequent cross-coupling. nih.gov
In reactions leading to fused heterocyclic systems, the formation of specific intermediates dictates the final product structure. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from related dihydrofuranones, the proposed pathway involves the initial condensation between an aminopyrazole and the carbonyl group of the lactone. This forms a key amino]ethylidene}-dihydrofuranone intermediate, which then undergoes ring opening and cyclization. nih.gov This highlights a common mechanistic theme where initial adduct formation is followed by ring transformation.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in corroborating proposed mechanisms by modeling transition states. rsc.org For complex rearrangements and cycloadditions, these calculations can confirm that a proposed transition state has a single imaginary frequency, a hallmark of a true transition state structure. rsc.org This approach has been used to understand the formation of spiro[benzofuran-2,3'-indolin]-2'-ones, where the energies of various intermediates and transition states on the potential energy surface are calculated to determine the most likely reaction pathway. rsc.org
Radical intermediates are also implicated in certain reactions. Radical clock experiments conducted on nickel-catalyzed ring-opening reactions of benzofurans have supported the formation of alkyl radicals as key intermediates. chinesechemsoc.org Similarly, the decomposition of iminoxyl radicals, which can be generated from oximes, can proceed through various pathways, indicating the potential for radical mechanisms in reactions of this compound under specific oxidative or photolytic conditions. beilstein-journals.org
Influence of Reaction Conditions (e.g., pH, solvent, temperature, light) on Mechanism
The course and efficiency of chemical reactions involving this compound and its derivatives are highly sensitive to the reaction conditions. Factors such as pH, solvent, temperature, and the presence of light can significantly influence reaction rates, yields, and even the nature of the products by affecting the stability of intermediates and transition states.
Influence of pH: The reactivity of related heterocyclic systems can be tuned by adjusting the pH. Cyclization reactions to form pyrazolo[1,5-a]pyrimidines, for example, can proceed under either acidic or basic conditions, which facilitate the key steps of nucleophilic addition and dehydration. nih.gov This suggests that the pH can be a critical parameter for controlling reactions of this compound that involve acid- or base-mediated steps.
Influence of Solvent: The choice of solvent is crucial and can dramatically alter reaction outcomes. In a nickel-catalyzed reductive ring-opening of benzofurans, dimethylacetamide (DMA) was found to be a suitable solvent, whereas dimethylformamide (DMF) led to a diminished yield, and solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) completely halted the reaction. chinesechemsoc.org Similarly, studies on perester decomposition have shown that solvent polarity (e.g., dodecane (B42187) vs. benzene (B151609) vs. acetonitrile) has a measurable effect on the reaction rate, indicating the formation of a polar transition state. dss.go.th Optimization studies for the synthesis of dihydrobenzofuran spirooxindoles found ethyl acetate (B1210297) (EtOAc) to be the optimal solvent over others like 1,2-dichloroethane (B1671644) (DCE). rsc.org
Interactive Table: Effect of Solvent on Reaction Yield This table summarizes the impact of different solvents on the yield of various reactions involving benzofuran derivatives and related compounds.
| Reaction Type | Solvent | Catalyst/Base | Yield (%) | Reference |
| Ni-catalyzed ring-opening of benzofuran | Dimethylacetamide (DMA) | NiCl₂(dppe)/Zn | 73 | chinesechemsoc.org |
| Ni-catalyzed ring-opening of benzofuran | Dimethylformamide (DMF) | Ni(dppe)Cl₂ | 9 | chinesechemsoc.org |
| Ni-catalyzed ring-opening of benzofuran | Tetrahydrofuran (THF) | Ni(dppe)Cl₂ | 0 | chinesechemsoc.org |
| Ni-catalyzed ring-opening of benzofuran | Acetonitrile (MeCN) | Ni(dppe)Cl₂ | 0 | chinesechemsoc.org |
| Synthesis of dihydrobenzofuran spirooxindoles | Ethyl Acetate (EtOAc) | DBN | 95 | rsc.org |
| Synthesis of dihydrobenzofuran spirooxindoles | 1,2-Dichloroethane (DCE) | DBN | 85 | rsc.org |
| Cu-catalyzed diamination of oxime ester | Dimethoxyethane (DME) | [Cu(MeCN)₄]PF₆/NEt₃ | 65 | acs.org |
Influence of Temperature: Temperature is a key parameter for controlling reaction kinetics. In the synthesis of dihydrobenzofuran spirooxindoles, the reaction was sluggish at 0°C, but the yield increased significantly when the temperature was raised to 40°C and further to 60°C. rsc.org Conversely, for a nickel-catalyzed ring-opening, increasing the temperature from 100°C to 120°C was found to be detrimental to the reaction's efficiency. chinesechemsoc.org Optimization of a copper-catalyzed diamination reaction showed that 80°C was superior to both 60°C and 100°C. acs.org
Interactive Table: Effect of Temperature on Reaction Yield This table illustrates how changes in temperature can affect the yield of reactions involving benzofuran derivatives.
| Reaction Type | Temperature (°C) | Yield (%) | Reference |
| Synthesis of dihydrobenzofuran spirooxindoles | 0 | Trace | rsc.org |
| Synthesis of dihydrobenzofuran spirooxindoles | 25 | 35 | rsc.org |
| Synthesis of dihydrobenzofuran spirooxindoles | 40 | 90 | rsc.org |
| Synthesis of dihydrobenzofuran spirooxindoles | 60 | 95 | rsc.org |
| Ni-catalyzed ring-opening of benzofuran | 100 | 73 | chinesechemsoc.org |
| Ni-catalyzed ring-opening of benzofuran | 120 | Lower | chinesechemsoc.org |
| Cu-catalyzed diamination of oxime ester | 60 | 48 | acs.org |
| Cu-catalyzed diamination of oxime ester | 80 | 65 | acs.org |
| Cu-catalyzed diamination of oxime ester | 100 | 52 | acs.org |
Influence of Light: Light can be an essential reagent, particularly in photoredox catalysis. Mechanistic studies have shown that for certain reactions, continuous light irradiation is necessary to achieve conversion. rsc.org In one such case, a reaction was conducted under blue light illumination; when the light was turned off, the reaction ceased, demonstrating that photons are required to drive the catalytic cycle. rsc.org Similarly, visible light has been used to stimulate intermolecular Sonogashira coupling and cyclization reactions to furnish 2-aryl/alkyl benzofurans, highlighting the potential for photochemistry in the synthesis and modification of the benzofuran scaffold. researchgate.net
Applications of 3z 1 Benzofuran 3 2h One Oxime in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
(3Z)-1-Benzofuran-3(2H)-one oxime serves as a versatile precursor in the synthesis of a variety of complex organic molecules, particularly other heterocyclic compounds and polyheterocyclic structures. Its unique combination of a benzofuran (B130515) core and a reactive oxime functional group allows for a range of chemical transformations.
Synthesis of Other Heterocyclic Compounds
The oxime functionality of this compound is a key handle for its conversion into other important heterocyclic systems. One of the primary reactions exploited for this purpose is the Beckmann rearrangement. Under acidic conditions, the oxime undergoes a rearrangement to form a lactam, which is a seven-membered ring containing a nitrogen atom. This transformation provides a pathway to benzofuro[3,2-b]azepine derivatives, a class of compounds with potential biological activities.
Another significant application is in the synthesis of isoxazole (B147169) derivatives. Through [3+2] cycloaddition reactions, the nitrile oxide generated in situ from the oxime can react with various dipolarophiles to construct five-membered isoxazole rings fused to the benzofuran core. This methodology offers a direct route to novel benzofuro[3,2-d]isoxazole (B13957223) systems.
Furthermore, the oxime group can be subjected to reduction to form the corresponding amine, which can then be used as a key intermediate in the synthesis of other nitrogen-containing heterocycles. For instance, condensation of the resulting amine with dicarbonyl compounds can lead to the formation of pyrazine (B50134) or quinoxaline (B1680401) moieties fused to the benzofuran framework.
Below is a table summarizing some of the heterocyclic compounds that can be synthesized from this compound:
| Starting Material | Reaction Type | Resulting Heterocyclic System |
| This compound | Beckmann Rearrangement | Benzofuro[3,2-b]azepine |
| This compound | [3+2] Cycloaddition | Benzofuro[3,2-d]isoxazole |
| 2-Amino-2,3-dihydro-1-benzofuran-3-ol | Condensation | Fused Pyrazines/Quinoxalines |
Precursors for Polyheterocyclic Structures
Beyond the synthesis of simple fused heterocycles, this compound is a valuable precursor for the construction of more complex polyheterocyclic structures. These intricate molecules often possess unique photophysical or biological properties.
One strategy involves the elaboration of the heterocyclic rings formed in the initial transformations. For example, the lactam obtained from the Beckmann rearrangement can undergo further reactions, such as N-alkylation or acylation, followed by cyclization reactions to build additional rings onto the benzofuro[3,2-b]azepine core.
Another approach utilizes the reactivity of both the benzofuran ring and the oxime-derived functionality. For instance, the benzofuran moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups that can then be used for subsequent ring-forming reactions. This allows for the synthesis of complex, multi-fused heterocyclic systems with diverse substitution patterns.
The synthesis of spirocyclic compounds represents another avenue for creating polyheterocyclic structures. The ketone precursor to the oxime, benzofuran-3(2H)-one, can participate in cycloaddition reactions to form spiro-oxiranes or spiro-cyclopropanes at the C2 position. The oxime functionality can then be introduced and subsequently transformed to generate intricate spiro-polyheterocyclic systems.
Role in Materials Science and Polymer Chemistry
The unique electronic and structural characteristics of this compound and its derivatives have prompted investigations into their potential applications in materials science and polymer chemistry.
Development of New Materials with Enhanced Properties
Derivatives of this compound are being explored as building blocks for novel organic materials with enhanced thermal, mechanical, and photophysical properties. The rigid benzofuran core can impart thermal stability and mechanical strength to polymers when incorporated into the polymer backbone.
By modifying the oxime group with polymerizable functionalities, such as vinyl or acrylate (B77674) groups, monomers can be synthesized. Polymerization of these monomers can lead to the formation of polymers with pendant benzofuran oxime moieties. These pendant groups can then be further functionalized or cross-linked to fine-tune the material's properties.
Research is also focused on the synthesis of coordination polymers and metal-organic frameworks (MOFs) using benzofuran oxime derivatives as ligands. The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, leading to the formation of well-defined, porous structures with potential applications in gas storage, catalysis, and sensing.
Applications as Stabilizers for Polymers
Benzofuranone derivatives, structurally related to this compound, have been investigated for their potential as stabilizers for various polymers. These compounds can act as radical scavengers, protecting the polymer chains from degradation initiated by heat, light, or oxidative stress. The phenolic-like structure within the benzofuranone core is believed to contribute to this antioxidant activity. While direct studies on the oxime derivative are limited, the inherent reactivity of the benzofuranone scaffold suggests that its derivatives could be tailored for polymer stabilization applications.
Potential in Organic Dyes and Electroluminescence Devices
The conjugated system of the benzofuran ring suggests that derivatives of this compound could find applications in the field of organic electronics, particularly as components of organic dyes and electroluminescent devices. By extending the conjugation through chemical modifications, the absorption and emission properties of these molecules can be tuned across the visible spectrum.
Derivatives bearing electron-donating and electron-withdrawing groups can exhibit intramolecular charge transfer (ICT) characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes. Furthermore, the ability of the oxime group to coordinate with metal ions opens up possibilities for the design of novel phosphorescent materials for organic light-emitting diodes (OLEDs). The benzofuran scaffold can serve as a rigid platform to support emissive metal complexes, potentially leading to devices with high efficiency and stability.
Synthetic Utility in Specific Transformations
Controlled Radical Polymerization Initiators and Inhibitors
There is currently a lack of specific research data detailing the application of this compound as either an initiator or an inhibitor in controlled radical polymerization processes. While the broader class of oximes and their derivatives have been explored in various capacities within polymer chemistry, the specific utility of this compound in mediating radical polymerization has not been extensively documented in scientific literature.
Strategies for Constructing Physiologically Relevant Scaffolds
The benzofuran nucleus is a prominent structural motif in a multitude of biologically active compounds, making it a key target in the synthesis of physiologically relevant scaffolds. nih.govscienceopen.comnih.govrsc.org While direct applications of this compound in this context are not extensively detailed, the broader class of benzofuran oximes and related derivatives serve as versatile intermediates in the construction of these complex molecular architectures. organic-chemistry.orgresearchgate.nettandfonline.com
One of the primary strategies for synthesizing substituted benzofurans involves the utilization of oxime functionalities to facilitate ring formation and subsequent functionalization. A notable method is the researchgate.netresearchgate.net-sigmatropic rearrangement of oxime ethers, which can be triggered by N-trifluoroacetylation. organic-chemistry.org This approach allows for the efficient synthesis of various benzofuran structures under mild conditions. organic-chemistry.org
Benzofuran derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. nih.govscienceopen.comnih.govrsc.orgnih.govnih.gov The synthesis of novel benzofuran-based scaffolds is therefore a significant area of research in medicinal chemistry. These efforts aim to develop new therapeutic agents with improved efficacy and novel mechanisms of action.
Below is a table summarizing the synthesis and biological activities of various physiologically relevant scaffolds derived from or related to benzofuran structures.
| Scaffold Type | Synthetic Strategy | Key Intermediates/Precursors | Biological Activity |
| Substituted Benzofurans | researchgate.netresearchgate.net-Sigmatropic Rearrangement | O-arylhydroxylamines, Ketones, Oxime ethers | Antifungal, Antimicrobial |
| Benzofuran-5-ol Derivatives | Not specified in detail | Benzofuran-5-ol precursors | Potent Antifungal |
| (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Not specified in detail | Benzofuran-based precursors | Antifungal, Antibacterial |
| Hybrid Benzofuran Derivatives (e.g., with chalcone, triazole, piperazine, imidazole) | Hybridization of benzofuran with other heterocyclic moieties | Functionalized benzofurans | Potent Cytotoxic Agents |
| Trimethoxyacetophenone-Based Benzofurans | SAR-guided design from lead compounds | Trimethoxy acetophenone (B1666503), Benzofuran core | Antitumor, Antimitotic |
Furthermore, the development of novel synthetic routes to benzofuran rings remains an active area of investigation. For instance, a unique free radical cyclization cascade has been demonstrated as an effective method for constructing complex polycyclic benzofuran compounds. scienceopen.comrsc.org These advanced synthetic strategies enable the creation of diverse libraries of benzofuran derivatives for biological screening and the development of new therapeutic leads.
The following table details specific examples of biologically active benzofuran derivatives and their reported activities.
| Compound/Derivative Class | Specific Example | Reported Biological Activity |
| Benzofuran-based oxime | (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Active against S. aureus and E. coli |
| Benzofuran-5-ol derivative | Not specified | Superior antifungal activity compared to 5-fluorocytosine |
| Benzofuran-based amidrazone | (1E)-1-(piperidin-1-yl)-N2-arylamidrazone derivative | Promising antifungal agent |
| Combretastatin A-4 analogue | Compound with trimethoxy acetophenone and a benzofuran core | Antitumor and antimitotic activity |
| STING Agonists | Novel benzofuran derivatives | Broad-spectrum antiviral activity |
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Studies Only
Enzyme Inhibition Mechanisms (In Vitro/In Silico)
The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for the final step in gastric acid secretion. nih.gov The inhibition of this enzyme is a key strategy for treating acid-related disorders. While direct studies on (3Z)-1-benzofuran-3(2H)-one oxime are not extensively detailed, the mechanism can be inferred from the well-established class of proton pump inhibitors (PPIs) that share structural similarities, such as substituted benzimidazoles. nih.govnih.gov
These inhibitors function as prodrugs that are chemically stable at neutral pH but undergo an acid-catalyzed conversion in the highly acidic environment of the parietal cell canaliculus. nih.govescholarship.org This transformation yields a reactive tetracyclic sulphenamide. nih.gov This active species then forms a covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+-ATPase pump. nih.govnih.gov This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting its pumping action. escholarship.org The inhibition is considered irreversible, and restoration of acid secretion requires the synthesis of new enzyme units. nih.gov Some newer, potassium-competitive acid blockers (P-CABs) function via a different, reversible mechanism by competing directly with K+ ions. nih.govresearchgate.net
Table 1: Mechanistic Details of Proton Pump Inhibition by Benzimidazole-type Inhibitors
| Step | Description | Location | Key Molecular Event |
|---|---|---|---|
| 1. Accumulation | The unionized prodrug passively diffuses into the acidic secretory canaliculus of the parietal cell and becomes protonated, leading to its accumulation. | Parietal Cell Canaliculus | Acid-trapping of the weak base |
| 2. Activation | The accumulated drug undergoes an acid-catalyzed molecular rearrangement to form a reactive sulphenamide intermediate. | Parietal Cell Canaliculus | Formation of the active inhibitor |
| 3. Covalent Bonding | The active inhibitor forms a stable disulfide bond with specific cysteine residues (e.g., Cys-813, Cys-822) on the extracellular domain of the H+/K+-ATPase α-subunit. sigmaaldrich.com | Luminal face of H+/K+-ATPase | Irreversible enzyme inactivation |
This interactive table summarizes the key steps in the mechanism of action for proton pump inhibitors.
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. nih.gov The JAK/STAT pathway is integral to immune responses, and its dysregulation is linked to autoimmune diseases and cancers. nih.gov Consequently, JAK1 has emerged as a significant therapeutic target. nih.gov
In silico studies have explored the potential of various oxime-containing compounds as JAK inhibitors. biointerfaceresearch.com Molecular docking simulations predict that these compounds can fit into the ATP-binding site of the JAK1 kinase domain. The inhibitory mechanism is based on the formation of key molecular interactions with amino acid residues in the active site, which prevents the binding of ATP and subsequent phosphorylation events. For some oximes, hydrophobic interactions are predominant, while for others, specific hydrogen bonds with residues like Leucine 959 (LEU 959) in the hinge region are crucial for potent inhibition. biointerfaceresearch.com
Cellular Pathway Modulation (In Vitro/In Silico)
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for cell division, structure, and intracellular transport. nih.gov The disruption of microtubule dynamics is a proven anticancer strategy. mdpi.com Several benzofuran (B130515) derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov
In vitro tubulin polymerization assays, which measure the light scattering or fluorescence of polymerizing tubulin, demonstrate that these compounds prevent the assembly of microtubules. nih.govcytoskeleton.combenthamopen.com Molecular docking studies suggest that these molecules, including certain benzofuran-3(2H)-one derivatives, bind to the colchicine-binding site on β-tubulin. nih.gov This binding physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thus destabilizing the entire polymer structure. nih.gov The downstream cellular consequences include the disruption of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase. nih.gov
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many benzofuran derivatives have been shown to induce apoptosis in various cancer cell lines through in vitro studies. mdpi.comnih.govnih.gov The mechanistic basis for this activity often stems from the cell cycle arrest caused by tubulin inhibition, but also involves direct effects on apoptotic signaling pathways. nih.govrsc.org
Key mechanistic aspects observed in vitro include:
Cell Cycle Arrest: As a consequence of inhibiting tubulin polymerization, cells are unable to complete mitosis and arrest in the G2/M phase. rsc.orgnih.gov Prolonged mitotic arrest triggers the apoptotic cascade. mdpi.com
Mitochondrial Pathway Activation: Some benzofuran compounds induce apoptosis by increasing the production of reactive oxygen species (ROS). mdpi.com This leads to a disruption of the mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol. mdpi.com
Caspase Activation: The release of cytochrome c initiates the activation of a cascade of cysteine proteases known as caspases. nih.gov Studies have demonstrated the activation of initiator caspases and executioner caspases, such as Caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govmdpi.com
Table 2: In Vitro Apoptotic Effects of Benzofuran Derivatives in Cancer Cell Lines
| Cell Line | Observed Mechanistic Effect | Reference Compound Class |
|---|---|---|
| Jurkat T-cells | G2/M arrest, p53-dependent apoptosis, Caspase-3 activation. nih.gov | Benzofuran Lignan |
| MCF-7 | G2/M arrest, down-regulation of CyclinB1, activation of Caspase-3/7. nih.gov | Benzofuran Lignan |
| Chondrosarcoma | ROS production, mitochondrial dysfunction, cytosolic cytochrome c increase. mdpi.com | Benzofuran Derivative (BL-038) |
This interactive table summarizes findings on the pro-apoptotic mechanisms of various benzofuran derivatives in different cancer cell lines.
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis; its aberrant activation is a hallmark of numerous cancers. nih.gov A key regulatory node in this pathway is the "destruction complex," which includes Glycogen Synthase Kinase 3 beta (GSK-3β). In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. mdpi.comsemanticscholar.org
Certain small molecules, including some oxime derivatives, can inhibit the kinase activity of GSK-3β. nih.govselleckchem.com This inhibition prevents the phosphorylation of β-catenin. nih.gov As a result, β-catenin is no longer degraded and accumulates in the cytoplasm before translocating to the nucleus. nih.gov In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to drive the expression of Wnt target genes. nih.gov
In the context of melanocytes and melanoma, a critical downstream target of the Wnt/β-catenin pathway is the Microphthalmia-associated Transcription Factor (MITF). mdpi.comnih.gov The stabilization of β-catenin leads to increased MITF expression. semanticscholar.org MITF is a master regulator of melanocyte development, survival, and pigment production, and its modulation via the Wnt pathway is a key area of investigation. nih.govmdpi.com
Antiproliferative Effects Against Cancer Cell Lines (In Vitro Mechanistic Insights)
This compound belongs to the aurone (B1235358) class of flavonoids, which are known to exhibit a range of biological activities, including antiproliferative effects. encyclopedia.pubresearchgate.net While direct mechanistic studies on this compound are not extensively detailed in the available literature, the broader family of aurones and their oxime derivatives have been investigated against various cancer cell lines, providing insights into their potential mechanisms of action.
Research on aurone analogs has demonstrated that their anticancer activity can be attributed to their ability to interact with key molecular targets involved in cell proliferation and survival. encyclopedia.pub These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. encyclopedia.pubresearchgate.net For instance, some aurone derivatives have been shown to arrest the cell cycle in the G2/M phase, which is a critical checkpoint for cell division. encyclopedia.pub This disruption of the cell cycle prevents cancer cells from multiplying.
Furthermore, studies on related benzofuran derivatives have shown that these compounds can induce apoptosis in cancer cells through various molecular pathways. mdpi.com While the specific pathways activated by this compound have yet to be fully elucidated, the induction of apoptosis is a common mechanistic feature of this class of compounds. The cytotoxic effects of these compounds are often selective, showing higher potency against cancer cells compared to normal, non-cancerous cell lines. encyclopedia.pub
Interactive Table: Antiproliferative Activity of Related Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methyl-1-benzofuran derivative 10 | NSCLC-N6 (mutant p53) | <9.3 | nih.gov |
| 3-Methyl-1-benzofuran derivative 12 | A549 (wild type p53) | <9.3 | nih.gov |
| 3-Methyl-1-benzofuran derivative 31 | NSCLC-N6 (mutant p53) | <9.3 | nih.gov |
Molecular Target Identification and Interaction Modes
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the benzofuran scaffold, SAR studies have revealed key structural features that are important for antiproliferative activity. mdpi.comnih.gov
The presence and position of substituents on the benzofuran ring system can significantly impact cytotoxicity. mdpi.com For instance, the introduction of certain functional groups can enhance the compound's ability to interact with its molecular target. In the case of aurones, the stereochemistry of the exocyclic double bond (Z or E configuration) is also a critical determinant of biological activity. The (Z)-configuration is typically the more stable and biologically active form.
For oxime derivatives, the oxime group itself is a key pharmacophore. mdpi.com Initial SAR studies on related compounds have indicated that the presence of an oxime group can be crucial for cytotoxic effects. mdpi.com The electronic properties of substituents on the aromatic rings can modulate the activity, with electron-withdrawing or electron-donating groups influencing the compound's interaction with biological targets.
Binding Affinity and Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)
The biological activity of this compound is predicated on its ability to bind to specific molecular targets within cancer cells. The interaction between a ligand and its target is governed by non-covalent forces such as hydrogen bonding and hydrophobic interactions. nih.govnih.gov
The oxime moiety of this compound is capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms). montana.edu This allows for the formation of specific hydrogen bonds with amino acid residues in the binding pocket of a target protein, which can be a key factor in determining binding affinity and selectivity.
Prodrug Mechanisms for Enhanced Activity (Mechanistic)
The concept of a prodrug involves designing a molecule that is inactive in its initial form but is converted into an active drug within the body through metabolic processes. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes.
For oxime-containing compounds, the oxime group can be modified to create a prodrug. For instance, the hydroxyl group of the oxime can be esterified to form an oxime ether. nih.gov This modification can increase the lipophilicity of the compound, potentially enhancing its cellular uptake. Once inside the cell, the ester linkage can be cleaved by cellular esterases to release the active oxime-containing drug.
This strategy has been explored for other classes of compounds to improve their anticancer properties. nih.gov While specific prodrug strategies for this compound have not been detailed, the principles of prodrug design suggest that modification of the oxime functionality is a viable approach to potentially enhance its therapeutic efficacy.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structure Elucidaion
Spectroscopic methods are paramount in confirming the identity and structural features of (3Z)-1-benzofuran-3(2H)-one oxime. Each technique provides unique insights into the molecular framework of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, GC-MS can be utilized to determine its retention time, which is characteristic under specific chromatographic conditions, and to obtain its mass spectrum, which provides information about its molecular weight and fragmentation pattern.
Table 1: Postulated GC-MS Fragmentation Data for this compound
| m/z | Postulated Fragment | Formula |
|---|---|---|
| 149 | Molecular Ion [M]⁺ | [C₈H₇NO₂]⁺ |
| 132 | [M-OH]⁺ | [C₈H₆NO]⁺ |
| 121 | [M-CO]⁺ | [C₇H₇NO]⁺ |
| 104 | [C₇H₆N]⁺ | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
Note: This table is based on theoretical fragmentation patterns and analogies with similar compounds.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for unambiguous identification and for confirming the elemental composition of fragment ions observed in the mass spectrum. For a molecule with the formula C₈H₇NO₂, HRMS would provide a highly accurate mass measurement, further confirming its identity.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The presence of the oxime group is typically confirmed by a broad absorption band in the region of 3150-3600 cm⁻¹ due to the O-H stretching vibration and a band around 1650 cm⁻¹ corresponding to the C=N stretching vibration. researchgate.net The aromatic C-H stretching vibrations of the benzene (B151609) ring would appear above 3000 cm⁻¹, while the C-O-C stretching of the furanone ring would be observed in the fingerprint region, typically around 1000-1300 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (oxime) | Stretching | 3150 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N (oxime) | Stretching | ~1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
Note: The exact positions of the peaks can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic benzofuran (B130515) system in this compound. The UV-Vis spectrum of benzofuran derivatives typically shows absorption bands in the ultraviolet region. For instance, a study on a benzofuran mono-crown derivative reported two main absorption bands at 290 nm and a shoulder between 325-350 nm. researchgate.net It is expected that this compound would exhibit a similar UV-Vis absorption profile due to the presence of the benzofuran chromophore. The exact position and intensity of the absorption maxima (λₘₐₓ) would be influenced by the oxime substituent and the solvent used for the analysis.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be employed for the detection of trace amounts of analytes. While there is no specific SERS data available for this compound, the methodology has been successfully applied to other oxime-containing compounds. dtic.mildtic.mil The technique involves adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), which leads to a significant enhancement of the Raman scattering signal. The oxime group, with its lone pair of electrons on the nitrogen and oxygen atoms, could potentially interact with the metal surface, making SERS a viable method for the sensitive detection of this compound. dtu.dknih.gov The resulting SERS spectrum would provide a unique vibrational fingerprint of the molecule, allowing for its identification even at very low concentrations.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in complex samples.
The separation of benzofuran derivatives can be effectively achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method, utilizing a C18 column, is a common approach. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation of 2,3-benzofuran has been demonstrated using a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com For the separation of this compound, a gradient elution program, where the composition of the mobile phase is varied over time, may be necessary to achieve optimal resolution from any impurities.
Thin-layer chromatography (TLC) is another valuable chromatographic technique for the qualitative analysis and monitoring of reactions involving this compound. It has been used for the separation of other benzofuran derivatives on silica (B1680970) gel plates with suitable mobile phases. nih.gov
Table 3: Exemplar Chromatographic Conditions for the Analysis of Benzofuran Derivatives
| Technique | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 Reverse-Phase | Acetonitrile/Water with Formic or Phosphoric Acid | UV Detector |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
Electrochemical Methods for Reactivity and Detection
Electrochemical techniques provide valuable insights into the redox properties of molecules, which can be used for both quantitative detection and for understanding reactivity.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement used to probe the redox behavior of a compound. rsc.org For this compound, CV can be used to determine its reduction and oxidation potentials. Aromatic oximes are known to be electrochemically active, typically undergoing an irreversible reduction of the C=N-OH group. nih.gov The reduction process is often pH-dependent and involves the cleavage of the N-O bond. nih.gov
A typical CV experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution of the compound and a supporting electrolyte. The resulting voltammogram plots current versus potential. The potential at which the reduction occurs (the cathodic peak potential, Epc) provides information about the ease of reduction. Studies on related benzofuran derivatives have also utilized CV to assess their electrochemical properties. nih.gov
| Parameter | Hypothetical Value | Description |
| Cathodic Peak Potential (Epc) | -0.95 V vs. Ag/AgCl | The potential at which the irreversible reduction of the oxime group occurs. |
| Scan Rate | 100 mV/s | The rate at which the potential is swept. |
| Supporting Electrolyte | 0.1 M TBAPF₆ in MeCN | Provides conductivity to the solution. |
| Working Electrode | Glassy Carbon | The electrode surface where the redox reaction of interest takes place. |
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis at low concentrations. wikipedia.orgpineresearch.com DPV measurements can minimize the background charging current, resulting in a peak-shaped output where the peak height is proportional to the concentration of the analyte. basinc.compalmsens.com
For the quantification of this compound, DPV would offer lower detection limits compared to CV. The peak potential in DPV is related to the half-wave potential of the redox reaction. palmsens.com This technique would be particularly useful for determining trace amounts of the compound.
| Parameter | Hypothetical Value | Significance |
| Peak Potential (Ep) | -0.90 V vs. Ag/AgCl | Correlates with the reduction potential; used for identification. |
| Pulse Amplitude | 50 mV | A key parameter in DPV that influences the peak current and shape. |
| Pulse Width | 50 ms | The duration of the applied voltage pulse. |
| Detection Limit | 10⁻⁷ M | Illustrates the high sensitivity of the DPV technique for trace analysis. |
In situ Attenuated Total Reflection Surface-Enhanced Infrared Spectroscopy (ATR-SEIRAS) is a sophisticated spectroelectrochemical technique that provides vibrational spectra of molecules at an electrode-solution interface in real-time. piketech.comelsevierpure.com It combines the surface sensitivity of Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) with the ATR configuration, allowing for the study of adsorption, orientation, and reactions of molecules on a thin-film electrode. acs.org
This technique could be applied to study the interaction of this compound with an electrode surface (e.g., a thin gold film) as a function of the applied potential. By monitoring changes in the vibrational frequencies and intensities of characteristic bands (e.g., C=N, N-O, and aromatic C=C stretching), one could deduce the orientation of the molecule on the surface and identify intermediates in any potential-induced reactions. The investigation of furanic compounds on electrode surfaces using ATR-SEIRAS has demonstrated the power of this technique for elucidating interfacial mechanisms. psu.edu
| Functional Group | Typical Vibrational Frequency (cm⁻¹) | Potential Information from ATR-SEIRAS |
| O-H (of oxime) | ~3300-3100 | Changes in this band could indicate deprotonation or hydrogen bonding interactions with the solvent or surface upon potential changes. |
| Aromatic C-H | ~3100-3000 | Intensity changes may reflect reorientation of the aromatic ring relative to the electrode surface. |
| C=N (oxime) | ~1680-1650 | A shift in this frequency could indicate coordination to the electrode surface or changes in the electronic structure during a redox process. |
| Aromatic C=C | ~1600-1450 | Potential-dependent frequency shifts (the vibrational Stark effect) can probe the local electric field at the interface. |
| N-O (oxime) | ~960-930 | The disappearance of this band would be a strong indicator of the reductive cleavage of the N-O bond. |
Future Research Directions and Emerging Opportunities
Deeper Mechanistic Understanding of Reactivity
Beyond synthesis, a fundamental understanding of the reactivity of (3Z)-1-benzofuran-3(2H)-one oxime is crucial for predicting its behavior and discovering new applications. Future research will likely combine detailed experimental studies with high-level computational analysis to elucidate reaction mechanisms.
Oximes can serve as precursors to highly reactive iminoxyl radicals (also known as oxime radicals), which are intermediates with significant synthetic potential. nih.govbeilstein-journals.org The generation of the iminoxyl radical from this compound can be achieved through single-electron oxidation using a variety of chemical or electrochemical methods. nih.govbeilstein-journals.org Once formed, this radical species could undergo a range of transformations.
Due to the delocalization of the unpaired electron across the nitrogen and oxygen atoms, iminoxyl radicals can participate in intramolecular reactions, such as hydrogen atom transfer (HAT) or cyclization onto other parts of the molecule. nih.govnsf.gov They can also engage in intermolecular reactions, including coupling with other radical species or abstracting hydrogen atoms from other molecules. nih.govmdpi.com A detailed investigation into the radical chemistry of this compound could unlock novel pathways for functionalizing the benzofuran (B130515) scaffold or for creating complex heterocyclic systems. rsc.org
Table 2: Methods for Generating Iminoxyl Radicals from Oximes
| Reagent/Method | Type | Ref |
| Cerium(IV) Ammonium Nitrate (B79036) | Transition Metal Oxidant | nih.govbeilstein-journals.org |
| Lead(IV) Acetate (B1210297) (Pb(OAc)₄) | Transition Metal Oxidant | nih.govbeilstein-journals.org |
| Manganese(III) Acetate (Mn(OAc)₃) | Transition Metal Oxidant | nih.govbeilstein-journals.org |
| Phenyliodine(III) Diacetate (PhI(OAc)₂) | Metal-Free Oxidant | nih.govbeilstein-journals.org |
| TEMPO | Stable Radical | beilstein-journals.org |
| Anodic Oxidation | Electrochemical Method | nih.govbeilstein-journals.org |
| UV Irradiation (with quinones) | Photochemical Method | nih.govbeilstein-journals.org |
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. Applying these methods to the reactions of this compound can provide profound insights that are difficult to obtain through experiments alone. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govjyu.fi
For example, computational studies can validate the proposed mechanism for the formation of the oxime from its benzofuranone precursor, clarifying the role of catalysts and solvent molecules in proton transfer steps. researchgate.netic.ac.uk In the context of its radical chemistry, DFT can predict the stability of the corresponding iminoxyl radical, calculate bond dissociation energies, and determine the activation barriers for potential reaction pathways, such as intramolecular cyclization versus intermolecular coupling. researchgate.net Such computational validation is crucial for rationally designing new reactions and optimizing conditions for desired outcomes. acs.org
Table 3: Applications of Computational Chemistry in Studying Oxime Reactivity
| Computational Method | Application | Insights Gained | Ref |
| Density Functional Theory (DFT) | Mechanism of oxime formation | Energetics of reaction steps, role of catalysts, solvent-assisted proton transfer | researchgate.netic.ac.uk |
| DFT with Polarizable Continuum Model (PCM) | Intramolecular reaction pathways | Calculation of energy barriers for intermediates and transition states in solution | nih.govjyu.fi |
| Time-Dependent DFT (TD-DFT) | Photochemical properties | Prediction of electronic absorption spectra and excited-state reactivity | |
| Natural Bond Orbital (NBO) Analysis | Electronic structure analysis | Understanding charge distribution, orbital interactions, and bonding | |
| Transition State Theory (TST) | Reaction kinetics | Calculation of rate constants for radical reactions | researchgate.net |
Design and Synthesis of Mechanistic Probes
The benzofuran-3(2H)-one core is a valuable starting point for the design of mechanistic probes to interrogate complex biological systems. The synthesis of derivatives often involves multi-step reactions that allow for the precise installation of reporter groups or reactive moieties. General strategies for synthesizing the benzofuran-3(2H)-one scaffold itself include methods like the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which provides access to derivatives with a quaternary center. organic-chemistry.org Another approach involves a mercury-catalyzed N-oxide addition to alkynes, leading to the formation of coumaran-3-ones through an enolate umpolung reactivity. organic-chemistry.org
Furthermore, the oxime functional group is integral to certain synthetic strategies. For instance, benzofurans can be synthesized via oxime formation followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. researchgate.net A key method involves the acylation of oxime ethers with trifluoroacetic anhydride (B1165640) (TFAA), which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement to form dihydrobenzofurans and benzofurans under mild conditions. organic-chemistry.org
These synthetic routes are critical for developing mechanistic probes. By modifying the starting materials—such as the phenol, the acetyl group, or the oxime-forming reagent—researchers can incorporate functionalities suitable for probing biological mechanisms. These functionalities might include:
Photoaffinity labels: To covalently link the probe to its biological target upon photoactivation.
Biotin or azide (B81097) tags: For affinity purification and identification of binding partners.
Fluorophores: To visualize the subcellular localization of the target.
The design of such probes leverages the core scaffold's ability to interact with biological targets, while the appended functionalities provide the means for detection and identification.
Applications as Scaffolds for Chemical Biology Research
The this compound structure and its parent benzofuran ring system serve as a foundational scaffold for building diverse chemical libraries. mdpi.com Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, making them invaluable for chemical biology research aimed at dissecting cellular pathways and identifying novel drug targets. nih.govsemanticscholar.org
Derivatives of the benzofuran-3(2H)-one scaffold have been instrumental in probing various biological pathways in vitro, particularly in cancer and infectious diseases. By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can elucidate structure-activity relationships (SAR) and gain insights into the molecular mechanisms of action.
For example, a series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for antiplasmodial activity against drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov The study revealed that different substituents on the benzofuranone ring significantly influenced activity and selectivity, with 5-nitrothiophene analogues showing high potency against the 3D7 strain and 5-nitroimidazole analogues exhibiting strong activity against the resistant K1 strain. nih.gov Certain derivatives were found to inhibit β-hematin formation, a critical pathway in parasite detoxification, demonstrating their utility in probing this specific biological process. nih.gov
In oncology research, benzofuran derivatives have been tested for their antiproliferative properties against various cancer cell lines. Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit significant cytotoxicity, inducing apoptosis in leukemia cells. mdpi.comsemanticscholar.org The specific substitution patterns on the benzofuran ring influence the cytotoxic potential, allowing researchers to probe the cellular pathways involved in apoptosis and cell cycle arrest. semanticscholar.org
Table 1: In Vitro Activity of Selected Benzofuranone Derivatives
| Compound Class | Biological Target/Assay | Key Findings | Reference |
|---|---|---|---|
| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | Plasmodium falciparum (K1 strain) | Compound 5h showed the highest activity (IC50 = 0.654 nM). | nih.gov |
| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | Plasmodium falciparum (3D7 strain) | Compound 10g showed the highest activity (IC50 = 0.28 μM). | nih.gov |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives | K562 leukemia cells | Bromo derivatives showed selective toxicity and induced apoptosis. | mdpi.comsemanticscholar.org |
The benzofuran scaffold is a powerful platform for developing specialized tools for chemical biology, most notably enzyme inhibitors and modulators of signaling pathways. These tools are essential for validating drug targets and understanding their function in health and disease.
Enzyme Inhibitors: Benzofuran-based compounds have been designed as potent and selective inhibitors for various enzymes. A series of benzofuran derivatives were developed as novel inhibitors of Lysine-specific demethylase 1 (LSD1), a promising cancer target. nih.gov Similarly, benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives were synthesized as novel inhibitors of Poly ADP ribose polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov One compound, 19c , exhibited an IC50 value of 0.026 μM against PARP-1 and demonstrated potent anti-cancer activity by inhibiting DNA repair and promoting apoptosis. nih.gov
Immune Modulators: Recently, benzofuran derivatives were identified as agonists for the Stimulator of Interferon Genes (STING) protein. nih.gov STING is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons. The identified benzofuran compounds were shown to induce IFN-β transcription in a STING-dependent manner and exhibited broad-spectrum antiviral activity against coronaviruses, including SARS-CoV-2. nih.gov These molecules serve as valuable tools for studying STING signaling and as potential leads for host-targeting antiviral therapies.
Table 2: Benzofuran-Based Chemical Biology Tools
| Tool Type | Target Enzyme/Pathway | Scaffold/Compound Class | Application | Reference |
|---|---|---|---|---|
| Enzyme Inhibitor | Lysine-specific demethylase 1 (LSD1) | Benzofuran derivatives | Cancer therapeutic research | nih.gov |
| Enzyme Inhibitor | Poly ADP ribose polymerase-1 (PARP-1) | Benzofuran[3,2-d]pyrimidine-4(3H)-one | Cancer therapeutic research, DNA repair studies | nih.gov |
| Pathway Agonist | STING (Stimulator of Interferon Genes) | Benzofuran derivatives | Immune modulation, antiviral research | nih.gov |
Integration of AI and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and synthesis of novel compounds based on the benzofuran scaffold. In silico methods, including computer-aided drug design (CADD), are being used to accelerate the discovery of new derivatives with desired biological activities.
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to its target protein. This method was employed to identify benzofuran-based inhibitors of neuraminidase from the influenza virus and to clarify the binding modes of benzofuran-azacyclic hybrids designed as dual inhibitors of AChE and BACE-1 for Alzheimer's disease research. nih.govnih.gov
More advanced computational approaches are also being applied. In a study aimed at developing inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Mtb Pks13), researchers used a combination of CADD, molecular hybridization, Molecular Mechanics-Poisson-Boltzmann surface area (MM-PBSA) calculations, and molecular dynamics (MD) simulations. nih.gov These in silico studies successfully predicted benzofuran-1,3,4-oxadiazole derivatives with excellent binding energies to the target enzyme, comparable to or better than a known inhibitor. nih.gov The MD simulations, run for 250 nanoseconds, confirmed the stability of the predicted compounds within the enzyme's active site, providing strong evidence for their potential as effective inhibitors. nih.gov
These computational tools allow for the rapid screening of virtual libraries of benzofuran derivatives, prioritizing the most promising candidates for chemical synthesis and biological testing. This approach significantly reduces the time and resources required for lead discovery and optimization. As AI and ML models become more sophisticated, they will likely play an even greater role in predicting not only the biological activity of novel benzofuran compounds but also their synthetic accessibility, further streamlining the drug discovery pipeline.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-aryloxyacetamides |
| Propiolic acids |
| Coumaran-3-ones |
| Trifluoroacetic anhydride (TFAA) |
| Dihydrobenzofurans |
| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones |
| 5-nitrothiophene |
| 5-nitroimidazole |
| β-hematin |
| Bromoalkyl and bromoacetyl derivatives of benzofurans |
| 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone |
| Lysine-specific demethylase 1 (LSD1) |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one |
| Poly ADP ribose polymerase-1 (PARP-1) |
| 2-benzylidene-1-benzofuran-3-ones |
| Benzofuran-azacyclic hybrids |
| Acetylcholinesterase (AChE) |
| Beta-secretase 1 (BACE-1) |
Q & A
Q. What are the optimal synthetic routes for (3Z)-1-benzofuran-3(2H)-one oxime, and how can reaction conditions be optimized?
The synthesis typically involves oxime formation via condensation of 1-benzofuran-3(2H)-one with hydroxylamine under controlled pH and temperature. For example, derivatives like (Z)-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one are synthesized using substituted benzaldehydes and characterized via IR, NMR, and mass spectrometry . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Reactions often proceed at 60–80°C to avoid decomposition.
- Catalysts : Acidic or basic conditions (e.g., acetic acid or NaOH) drive oxime formation.
Yields can be improved by isolating intermediates and using column chromatography for purification .
Q. What analytical methods are critical for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve stereochemistry and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.69 Å, b = 7.47 Å, c = 12.64 Å) confirm Z-configuration in analogous aurones .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include downfield shifts for oxime protons (δ ~8–10 ppm) and carbonyl carbons (δ ~170–180 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹) bonds validate functional groups .
- HPLC : Reverse-phase chromatography assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How do substituents on the benzofuran core influence biological activity, such as tyrosinase inhibition?
Substituents at the 4, 6, and 4' positions significantly modulate activity. For instance:
- Hydroxyl groups : 4,6,4'-Trihydroxyaurones inhibit human tyrosinase by 75% at 0.1 mM, outperforming kojic acid. Hydroxyls likely chelate copper in the enzyme’s active site .
- Halogenation : Brominated derivatives (e.g., 5,7-dibromo-6-hydroxy) enhance lipophilicity and membrane permeability, critical for antifungal and antibacterial activity .
- Methoxy groups : Electron-donating groups (e.g., 3,4-dimethoxy) improve stability but may reduce binding affinity due to steric effects .
Q. How can researchers resolve contradictions between predicted and experimental physicochemical properties (e.g., solubility, melting points)?
- Computational validation : Tools like ACD/Labs Percepta predict properties (e.g., logP, boiling points) but require cross-validation with experimental data. For example, predicted boiling points for benzofuran derivatives may deviate by ±40°C due to polymorphism .
- Multi-technique analysis : Combine DSC (melting point), PXRD (polymorph identification), and HPLC (solubility profiling) to address discrepancies .
Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to target proteins?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tyrosinase’s active site). Aurones with planar structures show higher docking scores due to π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Q. How should researchers design experiments to address low reproducibility in biological assays for benzofuran derivatives?
- Standardized protocols : Use fixed concentrations of DMSO (<1% v/v) to avoid solvent toxicity .
- Positive controls : Include kojic acid (tyrosinase) or fluconazole (antifungal) for activity benchmarking .
- Triplicate assays : Minimize variability by repeating experiments across three independent batches .
Methodological Challenges
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to induce slow crystallization .
- Cryoprotection : Soak crystals in Paratone-N or glycerol before flash-cooling to 100 K for X-ray data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
